molecular formula C8H5ClN2O B2408157 2-Chloroquinazolin-8-ol CAS No. 953039-10-6

2-Chloroquinazolin-8-ol

Cat. No. B2408157
CAS RN: 953039-10-6
M. Wt: 180.59
InChI Key: NFLGXMBUPVURGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .


Synthesis Analysis

The synthesis of quinazoline derivatives, including 2-chloroquinazolin-8-ol, involves an initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol . This is reacted with Boc-protected piperazine .


Molecular Structure Analysis

The molecular structure of 2-chloroquinazolin-8-ol contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyrimidine .


Chemical Reactions Analysis

In the synthesis of quinazoline derivatives, substrates such as iodo-aryls react with the surface of the catalyst to generate hyperactive soluble Pd (II) complexes that, even though present in trace amounts, are responsible for the catalysis observed .


Physical And Chemical Properties Analysis

2-Chloroquinazolin-8-ol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, including 2-Chloroquinazolin-8-ol, have received significant attention in medicinal chemistry due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antimicrobial Properties

Quinazolinones, such as 2-Chloroquinazolin-8-ol, have shown promising antimicrobial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential novel drug molecules .

Anti-inflammatory and Anticonvulsant Activities

Quinazolinones have demonstrated anti-inflammatory and anticonvulsant activities . This makes 2-Chloroquinazolin-8-ol a potential candidate for the development of drugs targeting these conditions .

Anticancer Properties

Quinazolinones have shown potential in the treatment of cancer . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .

Synthesis of Quinazoline Derivatives

2-Chloroquinazolin-8-ol is used in the synthesis of quinazoline derivatives . An initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol is followed by a reaction with Boc-protected piperazine .

Anti-HIV and Anti-analgesic Activities

Quinazolinones have also shown anti-HIV and anti-analgesic activities . This suggests that 2-Chloroquinazolin-8-ol could potentially be used in the development of drugs for these conditions .

Safety and Hazards

The safety information for 2-Chloroquinazolin-8-ol indicates that it has a GHS06 pictogram and a signal word of "Danger" . The hazard statements include H302-H315-H319-H335-H412 .

properties

IUPAC Name

2-chloroquinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGXMBUPVURGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinazolin-8-ol

CAS RN

953039-10-6
Record name 2-Chloro-8-quinazolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0.55M solution of 2-chloro-8-methoxyquinazoline in DCM was added boron tribromide (2.2 eq. of a 1.0 M solution in DCM) over 5 minutes at 0° C. The reaction mixture was stirred at ambient temperature for 22 hours, and then cooled to −5° C. for 30 minutes. The precipitate was collected by vacuum filtration and then stirred in ice water for 30 minutes. The solid was collected by vacuum filtration and rinsed with 2-propanol. The off-white solid was dried in a desiccator to give the desired product in 79% yield. ES/MS m/z 181 (MH+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.